4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt
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Overview
Description
Preparation Methods
The synthesis of 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt typically involves the nitration of 2,6-dihydroxy-4-aminopyrimidine . The reaction conditions often include the use of nitric acid and a suitable solvent, such as acetic acid, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt involves its interaction with specific molecular targets, such as enzymes and nucleic acids . The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially altering their function . This interaction can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
4-Amino-2,6-dihydroxy-5-nitrosopyrimidine Sodium Salt can be compared with other pyrimidine analogues, such as:
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine: Similar in structure but lacks the sodium salt component.
5-Nitro-6-aminouracil Sodium Salt: Another pyrimidine derivative with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
sodium;4-amino-5-nitroso-2-oxo-1H-pyrimidin-6-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3.Na/c5-2-1(8-11)3(9)7-4(10)6-2;/h(H4,5,6,7,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERDCARJLCZYFO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)N=C1N)[O-])N=O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N4NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724599 |
Source
|
Record name | Sodium 6-amino-5-nitroso-2-oxo-1,2-dihydropyrimidin-4-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2209-71-4 |
Source
|
Record name | Sodium 6-amino-5-nitroso-2-oxo-1,2-dihydropyrimidin-4-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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